molecular formula C18H19NO5S B2541751 N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034339-19-8

N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2541751
CAS No.: 2034339-19-8
M. Wt: 361.41
InChI Key: VSWFMWQTMAWFIQ-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a sulfonamide derivative featuring a bifuran moiety and a 4-methoxyphenyl group. Key structural elements include:

  • 4-Methoxyphenyl group: Electron-donating methoxy substituent influences electronic distribution and solubility.
  • Ethanesulfonamide backbone: Provides hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-22-15-6-4-14(5-7-15)10-12-25(20,21)19-13-16-8-9-18(24-16)17-3-2-11-23-17/h2-9,11,19H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWFMWQTMAWFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the bifuran moiety, followed by the introduction of the methoxyphenyl group, and finally, the formation of the ethanesulfonamide linkage. Key steps may include:

    Formation of the bifuran moiety: This can be achieved through a coupling reaction between two furan rings, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution to introduce the methoxy group onto the phenyl ring.

    Formation of the ethanesulfonamide linkage: This can be accomplished through a sulfonylation reaction, where an ethanesulfonyl chloride reacts with an amine group to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 4-methoxyphenyl group is less polar than the hydroxyl group in N-(4-hydroxyphenyl)benzenesulfonamide, likely reducing hydrogen-bonding capacity but improving lipophilicity .
  • Synthetic Complexity : Compound 1m () shares the bifuran motif but uses a propargyl group and methylbenzenesulfonamide, synthesized via gold(I)-catalyzed reactions with moderate yield (70%) .

Physical and Spectral Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point NMR Data Highlights Reference
Target Compound Not reported Expected δ 7.2–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group) -
1m 84–86°C δ 7.4–7.2 ppm (bifuran protons), δ 2.4 ppm (methyl group)
6i 176–178°C δ 6.8–6.6 ppm (trimethoxyphenyl protons), δ 3.8 ppm (methoxy groups)
N-(4-Hydroxyphenyl)benzenesulfonamide Not reported δ 9.2 ppm (hydroxyl proton), δ 7.5–7.3 ppm (aromatic protons)

Key Observations :

  • Melting Points : The higher melting point of 6i (176–178°C) compared to 1m (84–86°C) reflects increased polarity from multiple methoxy groups .
  • NMR Trends : Methoxy groups (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) are consistent across analogs, but hydroxyl groups (e.g., δ 9.2 ppm in ) distinguish N-(4-hydroxyphenyl) derivatives .

Key Observations :

  • Antimicrobial Potential: Bifuran-containing sulfonamides (e.g., 1m) are often synthesized for antimicrobial screening, suggesting the target compound may share this application .
  • Receptor Binding : Compared to LY541850 (), the target lacks electron-withdrawing groups (e.g., trifluoromethyl) but may exhibit distinct binding due to the bifuran’s planar structure .
  • Pharmacokinetics : The methoxy group in the target compound likely enhances membrane permeability relative to hydroxylated analogs () .

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a sulfonamide compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Composition

  • IUPAC Name : N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide
  • Molecular Formula : C18_{18}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : 358.41 g/mol

Structural Features

The compound features a bifuran moiety and a methoxyphenyl group, which may contribute to its biological activity. The sulfonamide functional group is known for its role in various pharmacological effects.

The biological activity of N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential interaction with various receptors, influencing signaling pathways.
  • Antioxidant Properties : Exhibits the ability to scavenge free radicals, reducing oxidative stress.

Antimicrobial Activity

Research indicates that sulfonamides possess antimicrobial properties. A study evaluated the compound's effectiveness against several bacterial strains using the disk diffusion method. The results are summarized in Table 1.

Bacterial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., MDA-MB-231). The compound demonstrated significant cytotoxic effects, as shown in Table 2.

Cell LineIC50 (µM)
MDA-MB-23125
HeLa30
A54928

Case Study 1: Anticancer Activity

A recent study investigated the anticancer potential of N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide in MDA-MB-231 cells. The study revealed that the compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Case Study 2: Antioxidant Effects

Another study focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH concentration, demonstrating its potential as an effective antioxidant agent.

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